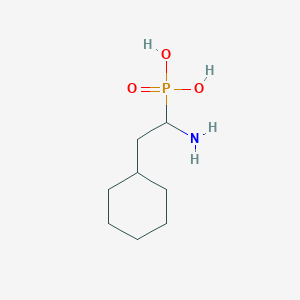
(1-Amino-2-cyclohexylethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2-cyclohexylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group attached to a cyclohexyl ring and a phosphonic acid group. This compound is part of the broader class of aminophosphonates, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-cyclohexylethyl)phosphonic acid typically involves the reaction of cyclohexylamine with a suitable phosphonate precursor. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is a widely used industrial method .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Amino-2-cyclohexylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or thiolates.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
(1-Amino-2-cyclohexylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (1-Amino-2-cyclohexylethyl)phosphonic acid involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidases by binding to the active site of the enzyme, thereby preventing the cleavage of the initiator methionine from newly synthesized proteins. This inhibition disrupts protein processing and can lead to the suppression of bacterial growth .
Comparaison Avec Des Composés Similaires
- (1-Amino-2-phenylethyl)phosphonic acid
- (1-Amino-2-methylpropyl)phosphonic acid
- (1-Amino-2-ethylhexyl)phosphonic acid
Comparison: (1-Amino-2-cyclohexylethyl)phosphonic acid is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to other aminophosphonates. This uniqueness can influence its binding affinity and selectivity towards specific enzymes, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H18NO3P |
|---|---|
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
(1-amino-2-cyclohexylethyl)phosphonic acid |
InChI |
InChI=1S/C8H18NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,9H2,(H2,10,11,12) |
Clé InChI |
VWVYLBIQWASACG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


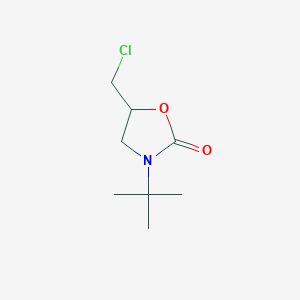

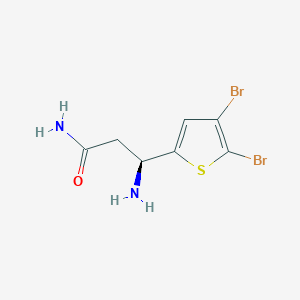
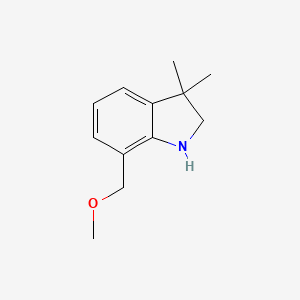
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)
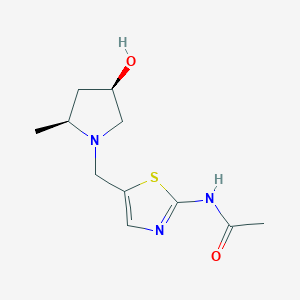
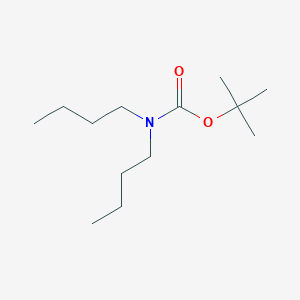
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
